molecular formula C21H27N7O2 B2625811 1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923217-87-2

1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2625811
CAS RN: 923217-87-2
M. Wt: 409.494
InChI Key: OEOOEOIKEIUABJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, which this compound is a part of, involves two main approaches: the construction of the 1,2,4-triazine ring on the basis of azoles, or the annulation of the azole fragment to the 1,2,4-triazine ring . Most methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .

Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor and Vascular Relaxing Effects : Novel heterocycles, including triazino purines, were synthesized and their biological activities examined. One compound showed activity against P 388 leukemia, although no potent vascular relaxing effects were observed for some of the triazino purines tested (Ueda et al., 1987).

Reactivity and Derivative Synthesis

  • Boron-Containing Derivatives : The reaction of certain triazines with B12H11SH2– yielded boron-containing derivatives, exploring novel reactivity pathways and potential applications in materials science or pharmacology (Azev et al., 2003).

Photochemical Reactivity

  • Photochemical Reactivity : A study on 2,4-dimethyl-1,2,4-triazine-3,5-(2H)-dione revealed unusual photochemical reactivity, undergoing regioselective cycloaddition to yield labile azetidine cycloadducts. This highlights the compound's potential in photochemical applications or as a probe in studying photochemical reactions (Hyatt & Swenton, 1972).

Synthesis of Novel Heterocycles

  • Anticancer, Anti-HIV-1, and Antimicrobial Activities : Research focused on synthesizing new triazino and triazolo purine derivatives, demonstrating significant activities against various cancer cell lines, HIV-1, and microbial strains. This indicates the potential of such compounds in developing new therapeutic agents (Ashour et al., 2012).

Antiviral Activity

  • Synthesis and Antiviral Activity : A study on imidazo-s-triazine nucleosides revealed the synthesis of novel purine analogues and their moderate activity against rhinovirus, illustrating potential applications in antiviral drug development (Kim et al., 1978).

Molecular Structure Analysis

  • Vibrational Spectral Analysis : The molecular structure and vibrational spectra of a potential chemotherapeutic agent were analyzed using density functional methods, highlighting the compound's high reactivity and potential medicinal applications (Mary et al., 2014).

properties

IUPAC Name

1-[2-(3,4-dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O2/c1-12-7-8-16(11-13(12)2)22-9-10-27-20-23-18-17(28(20)15(4)14(3)24-27)19(29)26(6)21(30)25(18)5/h7-8,11,15,22H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOOEOIKEIUABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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